An In-depth Technical Guide to the Spectroscopic Data of C.I. Acid Violet 48
An In-depth Technical Guide to the Spectroscopic Data of C.I. Acid Violet 48
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for C.I. Acid Violet 48, an anthraquinone dye with applications in various industrial and scientific fields. Due to the limited availability of specific experimental spectra in public databases, this document summarizes known quantitative data, outlines expected spectral characteristics based on the molecule's structure, and provides detailed experimental protocols for acquiring UV-Vis, FTIR, and NMR data.
Chemical Structure and General Properties
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C.I. Name: Acid Violet 48
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CAS Number: 12220-51-8
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Chemical Class: Anthraquinone Dye[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in determining the absorption characteristics of C.I. Acid Violet 48, which are directly related to its color. The dye exhibits characteristic absorption bands in the visible region of the electromagnetic spectrum.
Quantitative UV-Vis Data
| Parameter | Value | Solvent |
| λmax 1 | 551 nm | Water |
| λmax 2 | 591 nm | Water |
| Alternate λmax | 592 nm | Water |
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum of C.I. Acid Violet 48.
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Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
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Solvent Selection: Deionized water is a suitable solvent for C.I. Acid Violet 48. For solubility in organic solvents, methanol or ethanol can be considered.
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Preparation of Blank Solution: Fill a quartz cuvette with the chosen solvent to serve as the blank reference.
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Preparation of Sample Solution:
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Prepare a stock solution of C.I. Acid Violet 48 in the selected solvent (e.g., 100 mg/L).
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Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.
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Data Acquisition:
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Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.
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Scan the sample over a wavelength range of 300-800 nm.
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Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Data
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H (secondary amine) | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H | Stretching |
| 1670-1630 | C=O (anthraquinone) | Stretching |
| 1600-1450 | Aromatic C=C | Stretching[4] |
| 1260-1000 | C-O (ether) | Stretching |
| 1200-1150 & 1050-1000 | S=O (sulfonic acid salt) | Asymmetric & Symmetric Stretching |
Experimental Protocol: FTIR Spectroscopy
This protocol provides a general method for acquiring an FTIR spectrum of C.I. Acid Violet 48.
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Instrumentation: A Fourier-Transform Infrared spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:
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ATR: Place a small amount of the solid dye powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
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KBr Pellet: Alternatively, mix a small amount of the dye with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
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Data Acquisition:
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Record a background spectrum of the empty ATR crystal or the KBr pellet.
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Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
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Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
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The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of C.I. Acid Violet 48 by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Specific experimental NMR data for C.I. Acid Violet 48 is not publicly available. The following tables present expected chemical shift ranges for the different types of protons and carbons in the molecule.
Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Proton Environment |
| 1.0 - 1.5 | Aliphatic protons (e.g., tert-octyl group) |
| 2.0 - 2.5 | Methyl protons on the aromatic ring |
| 6.5 - 8.5 | Aromatic protons (anthraquinone and benzene rings) |
| 9.0 - 10.0 | N-H protons (amine) |
Expected ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Environment |
| 20 - 40 | Aliphatic carbons (e.g., tert-octyl group) |
| 110 - 140 | Aromatic carbons |
| 140 - 160 | Aromatic carbons attached to N, O, or S |
| 180 - 190 | Carbonyl carbons (anthraquinone) |
Experimental Protocol: NMR Spectroscopy
This protocol describes a general procedure for obtaining ¹H and ¹³C NMR spectra of C.I. Acid Violet 48.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[4]
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Sample Preparation:
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Dissolve 5-10 mg of C.I. Acid Violet 48 in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
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Ensure the sample is fully dissolved. Sonication may be required.
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Data Acquisition:
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¹H NMR: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like TMS (tetramethylsilane) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for aqueous solutions.
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¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
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Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like C.I. Acid Violet 48.
Caption: Workflow for spectroscopic analysis of C.I. Acid Violet 48.
